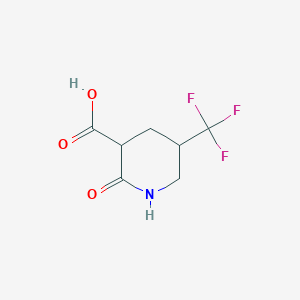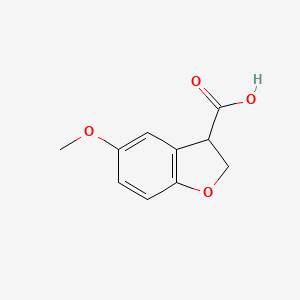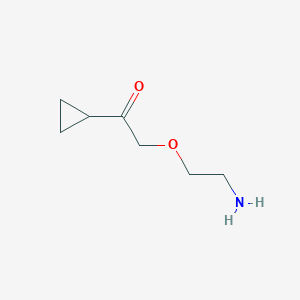![molecular formula C10H20N2 B13157614 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-azabicyclo[331]nonan-9-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[331]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . The reaction conditions often include the use of acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Raney nickel: For catalytic hydrogenation.
Sodium triacetoxyhydridoborate: For reductive amination.
Acetyl and chloroacetyl chlorides: For forming amides.
Thiophosgene: For forming isothiocyanates.
Major Products
The major products formed from these reactions include amides, Schiff bases, isothiocyanates, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine: Similar structure but with a benzyl group instead of an ethyl group.
3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-amine: Contains a tert-butoxycarbonyl group.
3-azabicyclo[3.3.1]non-3-enes: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties .
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
3-ethyl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C10H20N2/c1-2-12-6-8-4-3-5-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3 |
Clave InChI |
QPMVWSUNTYBPJE-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2CCCC(C1)C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)

![3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)



![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)


![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)


![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)
